1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester
Overview
Description
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can be synthesized through several synthetic routes. One common method involves the reaction of 4-(4-chlorophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to introduce the Boc-protecting group. The resulting Boc-protected piperidine is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction scale, desired purity, and cost efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding piperidine-4-one derivative.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions. Reaction conditions may vary depending on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines and esters.
Scientific Research Applications
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as receptors or enzymes, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the desired outcome.
Comparison with Similar Compounds
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can be compared with other similar compounds, such as:
1-N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine: This compound differs by having a hydroxyl group instead of a carboxylic acid ester.
4-(4-Chlorophenyl)piperidine: This compound lacks the Boc-protecting group and the ester group.
Uniqueness: The presence of the Boc-protecting group and the ester group in this compound makes it unique compared to its analogs. These functional groups provide specific reactivity and stability that are valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-11-9-18(10-12-20,15(21)23-4)13-5-7-14(19)8-6-13/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEARXQYZYGUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678144 | |
Record name | 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849106-01-0 | |
Record name | 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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